molecular formula C12H18N4O2S B13726102 3-[2-(Dimethylamino)ethylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

3-[2-(Dimethylamino)ethylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

Cat. No.: B13726102
M. Wt: 282.36 g/mol
InChI Key: GVJWRWGDBCKOSJ-UHFFFAOYSA-N
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Description

3-[2-(Dimethylamino)ethylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a chemical compound with the molecular formula C12H18N4O2S. It is known for its applications in proteomics research and has a molecular weight of 282.36192 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Dimethylamino)ethylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide typically involves the reaction of 4-methyl-1,2,4-benzothiadiazine-1,1-dioxide with 2-(dimethylamino)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Dimethylamino)ethylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-[2-(Dimethylamino)ethylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a drug candidate for certain diseases.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Dimethylamino)ethylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Dimethylamino)ethylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a benzothiadiazine ring with a dimethylaminoethylamino group makes it particularly useful in proteomics research and other scientific applications .

Properties

Molecular Formula

C12H18N4O2S

Molecular Weight

282.36 g/mol

IUPAC Name

N,N-dimethyl-2-[(4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-ylidene)amino]ethanamine

InChI

InChI=1S/C12H18N4O2S/c1-15(2)9-8-13-12-14-19(17,18)11-7-5-4-6-10(11)16(12)3/h4-7H,8-9H2,1-3H3,(H,13,14)

InChI Key

GVJWRWGDBCKOSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2S(=O)(=O)NC1=NCCN(C)C

Origin of Product

United States

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